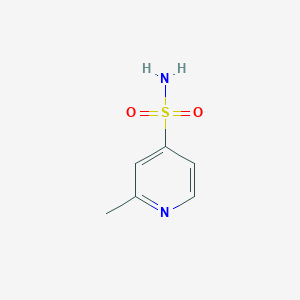

2-Methylpyridine-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLVDDIURLHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylpyridine 4 Sulfonamide and Its Analogues

Direct Synthesis Approaches for 2-Methylpyridine-4-sulfonamide

Direct synthetic methods provide the most straightforward pathways to this compound, often involving readily available starting materials and well-established chemical transformations.

Reactions Involving 2-Methylpyridine (B31789) as a Precursor

A primary and logical approach to the synthesis of this compound involves the direct functionalization of 2-methylpyridine (also known as 2-picoline). This multi-step process typically begins with the sulfonation of the pyridine (B92270) ring, followed by conversion to a sulfonyl chloride, and finally amination to yield the desired sulfonamide.

The initial step is the sulfonation of 2-methylpyridine. The sulfonation of picolines generally results in the sulfonic acid group entering the 3-position of the pyridine nucleus. However, specific reaction conditions can be optimized to favor the formation of the 4-sulfonic acid derivative. This reaction is often carried out using oleum, which is a solution of sulfur trioxide in concentrated sulfuric acid, providing a potent sulfonating agent. The reaction temperature and the concentration of sulfur trioxide are critical parameters in controlling the regioselectivity of the sulfonation.

Once 2-methylpyridine-4-sulfonic acid is obtained, the next step is its conversion to the more reactive 2-methylpyridine-4-sulfonyl chloride. This transformation is crucial as sulfonic acids themselves are generally not reactive enough to directly form sulfonamides. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction of the sulfonic acid with thionyl chloride, for example, replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the sulfonyl chloride.

The final step in this sequence is the amination of the newly formed 2-methylpyridine-4-sulfonyl chloride. This is a nucleophilic substitution reaction where ammonia (B1221849) or an ammonia source attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. This reaction is typically carried out by treating the sulfonyl chloride with an excess of ammonia, often in an aqueous or alcoholic solution, to yield this compound. The use of excess ammonia helps to neutralize the hydrogen chloride that is formed as a byproduct of the reaction.

An alternative, though less direct, route from a substituted pyridine involves starting with a pre-functionalized ring. For instance, a synthetic sequence could begin with a Sandmeyer-type reaction on an aminopyridine derivative. This would involve the diazotization of a compound like 4-amino-2-methylpyridine (B29970) to form a diazonium salt. This intermediate can then be reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to generate the corresponding sulfonyl chloride, which can subsequently be aminated. However, the direct sulfonation of 2-methylpyridine is often a more atom-economical approach if the regioselectivity can be effectively controlled.

Coupling Reactions Utilizing Sulfonyl Chlorides and Amine Precursors

The coupling of a pre-synthesized sulfonyl chloride with an amine is a cornerstone of sulfonamide synthesis and represents a highly versatile and widely employed methodology. This approach allows for the modular construction of a wide array of sulfonamide derivatives by varying both the sulfonyl chloride and the amine components. In the context of this compound, this would involve the reaction of 2-methylpyridine-4-sulfonyl chloride with ammonia.

This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl center. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group, resulting in the formation of the stable S-N bond of the sulfonamide.

Typically, these reactions are carried out in the presence of a base. The base serves to neutralize the hydrogen chloride (HCl) that is generated during the reaction. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. The choice of solvent is also important and is often a non-protic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile, which can dissolve the reactants and facilitate the reaction without interfering with the reactive species. The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the specific sulfonyl chloride and amine being used. For the synthesis of primary sulfonamides, such as this compound, a solution of ammonia in a suitable solvent is often used.

The table below summarizes typical conditions for the coupling of sulfonyl chlorides with amines.

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Product |

| Aryl/Heteroaryl Sulfonyl Chloride | Primary/Secondary Amine | Triethylamine, Pyridine | Dichloromethane, THF | Room Temperature | N-substituted Sulfonamide |

| 2-Methylpyridine-4-sulfonyl chloride | Ammonia | Excess Ammonia | Dioxane, THF | Room Temperature | This compound |

This modular approach is particularly advantageous for creating libraries of related sulfonamides for applications such as drug discovery, where structure-activity relationships are being investigated. The wide availability of diverse amines and the relatively straightforward nature of the reaction make this a powerful tool in synthetic organic chemistry.

One-Pot Synthesis Protocols

One-pot synthesis protocols are highly desirable in modern organic synthesis as they offer increased efficiency, reduced waste, and simplified purification procedures by avoiding the isolation of intermediate compounds. For the synthesis of sulfonamides, one-pot procedures have been developed that combine multiple reaction steps into a single reaction vessel.

A common one-pot strategy for sulfonamide synthesis involves the in-situ generation of the sulfonyl chloride followed by its immediate reaction with an amine. For instance, a thiol can be oxidized in the presence of a chlorinating agent to form the sulfonyl chloride, which then reacts with an amine present in the same pot to yield the sulfonamide.

More advanced one-pot methods can start from even simpler precursors. For example, a three-component reaction can be devised involving an aryl or heteroaryl halide, a sulfur dioxide source, and an amine. In such a reaction, a palladium catalyst can be used to couple the aryl halide with the sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form an intermediate sulfinate salt. This intermediate can then be oxidatively coupled with an amine in the same pot to afford the final sulfonamide.

While a specific one-pot protocol for the direct synthesis of this compound from 2-methylpyridine is not widely reported, the principles of one-pot synthesis can be applied. A hypothetical one-pot synthesis could involve the direct C-H functionalization of 2-methylpyridine, insertion of sulfur dioxide, and subsequent amination in a single reaction vessel, likely mediated by a transition metal catalyst. Research in this area is ongoing and aims to develop more direct and sustainable methods for the synthesis of important compounds like this compound.

Advanced Synthetic Strategies for Pyridine Sulfonamides

In addition to traditional synthetic methods, advanced strategies are being developed to provide more efficient, sustainable, and novel routes to pyridine sulfonamides. These methods often employ modern technologies and reaction conditions to overcome the limitations of classical approaches.

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, utilizing electricity to drive chemical reactions. This approach can often avoid the use of harsh reagents and produce cleaner reaction profiles. In the context of sulfonamide synthesis, electrochemistry offers a unique opportunity for the oxidative coupling of thiols and amines.

In a typical electrochemical synthesis of a sulfonamide, a thiol and an amine are combined in an electrochemical cell. An electric current is then passed through the solution, leading to the oxidation of the thiol at the anode to form a disulfide intermediate. Subsequently, the amine is also oxidized at the anode to a radical cation. The reaction of the aminium radical with the disulfide generates a sulfenamide (B3320178) intermediate, which is then further oxidized to the final sulfonamide. This process is completely driven by electricity and does not require any chemical oxidants, with hydrogen gas being the only byproduct formed at the cathode.

This methodology has been successfully applied to a wide range of thiols and amines, including those with various functional groups. The reaction conditions are typically mild, and the reactions can often be carried out in a short period. While the direct electrochemical synthesis of this compound from a corresponding thiol and ammonia has not been specifically detailed, the general applicability of this method suggests its potential as a viable synthetic route. The use of microflow reactors in electrochemical synthesis can further enhance the efficiency and scalability of this process.

Mechanochemical Approaches for Sulfonamide Formation

Mechanochemistry is a branch of chemistry that investigates chemical reactions induced by mechanical energy, such as grinding, milling, or shearing. This solvent-free or low-solvent approach is gaining significant attention as a green and sustainable alternative to traditional solution-phase synthesis. Mechanochemical methods can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional means.

For sulfonamide synthesis, mechanochemical approaches have been developed that involve the ball-milling of reactants. A notable example is a three-component palladium-catalyzed reaction involving an aryl bromide, a sulfur dioxide source (such as potassium metabisulfite (B1197395), K₂S₂O₅), and an amine. chemicalbook.comguidechem.com In this process, the mechanical energy from ball-milling facilitates the interaction between the reactants and the catalyst in the solid state, leading to the formation of the sulfonamide bond. chemicalbook.comguidechem.com

This mechanochemical method has been shown to be tolerant of a wide range of functional groups and can be applied to both primary and secondary amines. chemicalbook.com The reactions are often carried out in the absence of a bulk solvent, which significantly reduces the environmental impact of the synthesis. The scalability of mechanochemical reactions has also been demonstrated, with some sulfonamides being prepared on a gram scale. smolecule.com

The proposed mechanism for this palladium-catalyzed mechanochemical aminosulfonylation involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by the insertion of sulfur dioxide and subsequent reaction with the amine to form the sulfonamide product. guidechem.com This advanced synthetic strategy holds great promise for the efficient and environmentally friendly production of a diverse range of sulfonamides, including pyridine-based derivatives like this compound.

The table below provides a general overview of a mechanochemical approach to sulfonamide synthesis.

| Reactant 1 | Reactant 2 | Sulfur Dioxide Source | Catalyst | Conditions | Product |

| Aryl/Heteroaryl Bromide | Primary/Secondary Amine | K₂S₂O₅ | Palladium Catalyst | Ball-milling | N-substituted Sulfonamide |

Sulfur Dioxide Insertion Techniques in Sulfonamide Synthesis

A modern and efficient approach for the synthesis of aryl sulfonamides involves the insertion of sulfur dioxide (SO₂) into a carbon-metal or carbon-halogen bond, followed by reaction with an amine. This method offers a convergent and often milder alternative to traditional methods that rely on the pre-functionalization of starting materials to sulfonyl chlorides.

Recent advancements have highlighted the use of transition metal catalysis, particularly palladium, in mediating the insertion of SO₂ for the synthesis of sulfonamides. In a typical reaction, an aryl halide, such as 4-halo-2-methylpyridine, can be coupled with a source of sulfur dioxide and an amine in a one-pot process. Common SO₂ surrogates, such as the DABCO·(SO₂)₂ adduct (DABSO) or potassium metabisulfite (K₂S₂O₅), are often employed to handle the gaseous and corrosive nature of sulfur dioxide safely.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by the insertion of sulfur dioxide into the resulting aryl-metal bond to form an arylsulfonyl-metal complex. Subsequent reductive elimination with an amine furnishes the desired sulfonamide and regenerates the active catalyst.

For instance, a palladium-catalyzed three-component reaction of an aryl iodide, DABSO, and an amine can afford the corresponding sulfonamide in good yields. This methodology is attractive due to its broad substrate scope and tolerance of various functional groups.

A general representation of this process is shown in the table below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aryl Halide | SO₂ Surrogate | Amine | Palladium Catalyst | Aryl Sulfonamide |

| 4-Iodo-2-methylpyridine | DABSO | Ammonia | Pd(PPh₃)₄ | This compound |

This technique allows for the late-stage introduction of the sulfonamide moiety, which is particularly valuable in the synthesis of complex molecules and for the preparation of compound libraries for drug discovery.

Derivatization Methods for this compound Analogues

Once the this compound core is synthesized, further derivatization can be achieved to generate a diverse range of analogues. These modifications are crucial for fine-tuning the physicochemical and biological properties of the parent compound.

N-Substitution Reactions

The sulfonamide nitrogen of this compound is a key site for derivatization. N-substitution reactions, such as alkylation and arylation, are commonly employed to introduce various substituents. eurjchem.com

N-Alkylation: The sulfonamide proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic sulfonamidate anion. This anion can then react with a variety of alkylating agents, including alkyl halides, tosylates, or mesylates, to yield N-alkylated sulfonamides. The choice of solvent and base is critical to ensure efficient and selective alkylation.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, typically employing a palladium or copper catalyst with a suitable ligand to couple the sulfonamide with an aryl halide or triflate. These reactions often require a strong base to deprotonate the sulfonamide.

The table below summarizes common N-substitution reactions:

| Reaction Type | Reagents | Product |

| N-Alkylation | This compound, Base (e.g., NaH), Alkyl Halide (R-X) | N-Alkyl-2-methylpyridine-4-sulfonamide |

| N-Arylation | This compound, Base, Aryl Halide (Ar-X), Pd or Cu Catalyst | N-Aryl-2-methylpyridine-4-sulfonamide |

Incorporation of Diverse Functional Groups

To create a wider range of analogues, various functional groups can be introduced at different positions of the this compound scaffold. These modifications can be achieved through a variety of synthetic transformations.

Functionalization of the pyridine ring can be accomplished through electrophilic or nucleophilic aromatic substitution reactions, depending on the electronic nature of the ring and the directing effects of the existing substituents. For instance, halogenation can introduce a handle for further cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to append new carbon-carbon or carbon-heteroatom bonds.

The methyl group at the 2-position of the pyridine ring can also be a site for functionalization. For example, it can be halogenated and subsequently used in nucleophilic substitution reactions to introduce a variety of side chains.

Furthermore, the sulfonamide moiety itself can be used to direct reactions to other parts of the molecule or can be transformed into other functional groups. The ability to incorporate a wide array of functional groups, such as esters, amides, nitriles, and other heterocyclic rings, is essential for developing analogues with tailored properties.

The following table provides examples of reactions for incorporating diverse functional groups:

| Reaction Type | Starting Material | Reagents | Functional Group Introduced |

| Halogenation | This compound | N-Bromosuccinimide (NBS) | Bromine |

| Suzuki Coupling | Bromo-2-methylpyridine-4-sulfonamide | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Sonogashira Coupling | Iodo-2-methylpyridine-4-sulfonamide | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

These derivatization strategies provide a versatile toolkit for the synthesis of a broad spectrum of this compound analogues, facilitating the systematic investigation of structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation of 2 Methylpyridine 4 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms.

1H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of a 2-Methylpyridine-4-sulfonamide derivative, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methyl group protons, and the sulfonamide (-SO₂NH₂) protons can be identified. The aromatic protons typically resonate in the downfield region, generally between δ 6.50 and 7.70 ppm, due to the deshielding effect of the aromatic ring current. rsc.org The protons of the methyl group (CH₃) attached to the pyridine ring appear as a singlet in the upfield region. The protons of the sulfonamide group (-SO₂NH-) are often observed as a broad singlet in the downfield region, with chemical shifts that can range from δ 8.78 to 10.15 ppm, the exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding. rsc.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H (aromatic) | 6.50 - 7.70 | Multiplet |

| -CH₃ (methyl) | ~2.50 | Singlet |

| -SO₂NH₂ (sulfonamide) | 8.78 - 10.15 | Broad Singlet |

13C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the carbon framework of a molecule. The spectrum of this compound would show distinct resonances for each unique carbon atom. The aromatic carbons of the pyridine ring typically appear in a broad range in the downfield region of the spectrum, generally between δ 111 and 160 ppm. rsc.org The carbon atom of the methyl group (-CH₃) is found in the upfield region, characteristic of sp³-hybridized carbons.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C (aromatic) | 111 - 160 |

| -CH₃ (methyl) | ~20 - 25 |

19F NMR Spectroscopy for Fluorinated Analogues

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. nih.gov The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which spans about 800 ppm, minimizing signal overlap and allowing for the clear identification of fluorine atoms in different chemical environments. wikipedia.org This high sensitivity to the local electronic environment means that even subtle changes in molecular structure can lead to significant changes in the ¹⁹F chemical shift. nih.gov Furthermore, the absence of endogenous fluorine signals in biological systems makes ¹⁹F NMR an ideal technique for studying the interaction of fluorinated drugs with their targets with no background interference. nih.govwikipedia.org Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable information about the connectivity of the fluorinated part of the molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The sulfonamide group gives rise to several distinct peaks: two bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide group are found in the region of 3349–3144 cm⁻¹. rsc.org The stretching vibrations of the C=C bonds within the pyridine ring typically appear in the 1594–1489 cm⁻¹ region. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂NH₂ | N-H Stretch | 3349 - 3144 |

| -SO₂NH₂ | S=O Asymmetric Stretch | 1320 - 1310 |

| -SO₂NH₂ | S=O Symmetric Stretch | 1155 - 1143 |

| Pyridine Ring | C=C Stretch | 1594 - 1489 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule undergoes collision-induced dissociation, leading to characteristic fragment ions. A significant and frequently observed fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass loss of 64 Da. nih.gov This rearrangement process results in the formation of a stable [M+H-SO₂]⁺ ion and is a diagnostic marker for this class of compounds. nih.govnih.gov Other fragmentations may involve the cleavage of the pyridine ring or the loss of the methyl group.

| Ion | Description | Significance |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |

| [M+H-SO₂]⁺ | Fragment ion after loss of SO₂ | Characteristic fragmentation for aromatic sulfonamides |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure analysis of a this compound derivative would reveal the precise geometry of the pyridine and sulfonamide moieties.

A systematic structural study of pyridine sulfonamides has shown that their molecular packing is often dominated by hydrogen bonding. figshare.com The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal lattice, these groups typically form robust intermolecular hydrogen-bonded synthons, such as dimers or extended chains (catemers), through N-H···O interactions. figshare.com These interactions play a crucial role in stabilizing the crystal packing. The specific arrangement of molecules in the crystal, including any π-π stacking interactions between pyridine rings, would also be elucidated, providing a complete picture of the solid-state molecular architecture.

Analysis of Bond Lengths and Angles

The molecular geometry of pyridine sulfonamides is characterized by the interplay of the aromatic pyridine ring and the tetrahedral sulfonamide group. Based on the crystal structure of 4-pyridinesulfonamide, key bond lengths and angles can be inferred for this compound. acs.orglookchem.com

The S-N bond is a critical parameter in sulfonamides. In related structures, this bond length is typically in the range of 1.62-1.64 Å. The sulfur-oxygen double bonds (S=O) are expected to be approximately 1.43-1.44 Å in length, indicative of their double-bond character. The sulfur-carbon bond (S-C) connecting the sulfonyl group to the pyridine ring is anticipated to be around 1.76 Å.

Within the pyridine ring, the C-N and C-C bond lengths will exhibit values characteristic of aromatic systems, though they may be slightly influenced by the electron-withdrawing nature of the sulfonamide group. The bond angles around the sulfur atom in the sulfonamide group are expected to be approximately tetrahedral, with O-S-O angles around 120° and N-S-C angles around 107°.

A selection of anticipated bond lengths and angles for this compound, based on data from analogous compounds, is presented in the interactive table below.

| Bond | Atom 1 | Atom 2 | Expected Length (Å) |

| Sulfonamide N-S | N | S | ~1.63 |

| Sulfonyl S=O | S | O | ~1.43 |

| Sulfonyl S-C | S | C | ~1.76 |

| Pyridine C-N | C | N | ~1.34 |

| Pyridine C-C | C | C | ~1.38-1.39 |

| Angle | Atom 1 | Atom 2 | Atom 3 | Expected Angle (°) |

| O-S-O | O | S | O | ~120 |

| N-S-C | N | S | C | ~107 |

| O-S-N | O | S | N | ~107 |

| O-S-C | O | S | C | ~108 |

Conformational Analysis and Tautomerism in Sulfonamide Structures (e.g., Imido-Amido Tautomerism)

Sulfonamides containing a heterocyclic amine, such as this compound, have the potential to exhibit tautomerism. The most relevant form is the imido-amido tautomerism, where a proton can migrate from the sulfonamide nitrogen to the pyridine nitrogen.

Amido form: The proton resides on the sulfonamide nitrogen (SO₂-NH-).

Imido form: The proton migrates to the pyridine nitrogen, resulting in a zwitterionic structure with a positively charged pyridinium (B92312) ring and a negatively charged sulfonimide group (SO₂-N⁻-).

The prevalence of each tautomer is influenced by factors such as the electronic nature of the substituents on the pyridine ring and the surrounding environment (e.g., solvent polarity, solid-state packing effects). rsc.orgresearchgate.net Theoretical studies on related N-heterocyclic arenesulfonamides suggest that in the gas phase, the sulfonamide (amido) form is generally more stable. rsc.orgresearchgate.net However, in more polar solvents, the stability of the sulfonimide (imido) tautomer can increase. nih.gov

In the solid state, the preferred tautomer is often dictated by the formation of stable intermolecular interactions, such as hydrogen bonding. For pyridine sulfonamides, the crystal structure often reveals the dominance of one tautomeric form.

Intermolecular Interactions and Crystal Packing (e.g., π-π Stacking Interactions)

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structures of 2-, 3-, and 4-pyridinesulfonamide, distinct hydrogen bonding patterns are observed. acs.orglookchem.comacs.org For instance, 4-pyridinesulfonamide forms a corrugated sheet structure through N-H···O and N-H···N hydrogen bonds. acs.orglookchem.com It is highly probable that this compound will also exhibit strong N-H···O and N-H···N hydrogen bonds, leading to the formation of well-defined supramolecular synthons, such as dimers or catemers. acs.orglookchem.com

π-π Stacking Interactions: The aromatic pyridine rings are prone to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, contribute significantly to the stability of the crystal lattice. The presence of the methyl group in this compound may influence the geometry of these stacking interactions.

The combination of strong hydrogen bonds and π-π stacking interactions is expected to result in a densely packed and stable crystalline structure for this compound.

Due to the highly specific nature of the query, a comprehensive search of publicly available scientific literature did not yield dedicated computational and theoretical investigation studies focused solely on the chemical compound “this compound.” Research in this area tends to cover broader classes of sulfonamides or pyridine derivatives, without specific, detailed data tables and findings for this particular molecule.

As a result, it is not possible to generate a thorough, data-rich article that strictly adheres to the provided outline with detailed research findings, as the specific experimental and computational data for this compound is not present in the accessed scientific literature.

Without such specific studies, any attempt to create the requested article would involve generalizing from other related compounds, which would violate the strict instructions to focus solely on this compound and not introduce information outside the explicit scope.

Computational and Theoretical Investigations of 2 Methylpyridine 4 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities

Computational docking is a primary method used to predict the preferred orientation (binding mode) of a ligand when it forms a complex with a protein. nih.gov This technique involves placing the ligand into the active site of a receptor and evaluating the geometry and energy of the resulting complex. nih.gov For 2-Methylpyridine-4-sulfonamide, docking simulations would predict how its distinct chemical features interact with a target protein's binding pocket.

Key interactions for sulfonamides often involve the sulfonyl group's oxygen atoms, which can act as hydrogen bond acceptors. nih.gov The sulfonamide nitrogen can also participate in crucial interactions, often binding to catalytic metal ions like Zn(2+) within the active sites of metalloenzymes such as carbonic anhydrase, a common target for sulfonamide drugs. nih.gov The pyridine (B92270) ring of this compound is predicted to engage in several types of interactions: the nitrogen atom can form a hydrogen bond with donor residues like tyrosine, while the aromatic ring itself can form hydrophobic and π-stacking interactions with residues such as phenylalanine. nih.govnih.gov The methyl group contributes to binding primarily through hydrophobic (van der Waals) interactions. nih.gov

Once the binding mode is predicted, computational methods can estimate the binding affinity, which quantifies the strength of the interaction. This is often expressed as a binding free energy or an inhibition constant (Ki). diva-portal.org These calculations consider factors like electrostatic interactions, van der Waals forces, and the energy penalty of desolvation (removing water molecules from the binding interface). nih.govresearchgate.net By comparing the calculated affinities of different compounds, researchers can prioritize molecules with the highest predicted potency for synthesis and experimental testing. nih.govresearchgate.net

| Predicted Interaction Type | Moiety of this compound | Potential Interacting Protein Residue/Component | Reference |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Amino acid H-bond donors (e.g., backbone amides) | nih.gov |

| Coordination/Ionic Bond | Sulfonamide Nitrogen | Metal ions in active sites (e.g., Zn²⁺) | nih.gov |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Amino acid H-bond donors (e.g., Tyrosine) | nih.gov |

| Hydrophobic/π-stacking | Pyridine Ring | Phenylalanine, Tyrosine | nih.govnih.gov |

| Hydrophobic (van der Waals) | Methyl Group | Hydrophobic pockets | nih.gov |

Identification of Putative Receptor Interaction Sites

Identifying the specific residues within a protein's active site that interact with a ligand is crucial for understanding its mechanism of action. Computational approaches analyze the protein's surface to find clefts and pockets that are likely to serve as binding sites. nih.gov These "hot-spots" are then evaluated based on properties like sequence conservation, hydrophobicity, and electrostatic potential to predict their likelihood of being involved in binding. nih.gov

For a sulfonamide compound, the interaction network within the binding site can be mapped in detail. For instance, in studies with the FK506-binding protein (FKBP), a reference sulfonamide was shown to form two specific hydrogen bonds with the protein backbone (Ile56) and a key residue (Tyr82). nih.gov The sulfonamide's core was buried in a hydrophobic pocket, and its sulfonyl oxygens engaged in CH···O interactions with aromatic residues Tyr26, Phe36, and Phe99. nih.gov Similarly, when sulfonamides bind to carbonic anhydrase, the deprotonated sulfonamide nitrogen is known to coordinate with the catalytic zinc ion, while other parts of the molecule form hydrogen bonds and hydrophobic contacts with surrounding amino acids. nih.gov These established interaction patterns for similar molecules allow for the confident identification of putative interaction sites for this compound with its potential protein targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Protein Complexes

While docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govnih.gov MD simulations are powerful computational methods that calculate the motion of every atom in the system, providing deep insights into conformational changes, protein flexibility, and the stability of ligand-protein interactions. nih.govscilit.com

In the context of this compound, an MD simulation would start with the docked pose of the ligand in its receptor. The simulation would then model the movements of the ligand, the protein, and surrounding water molecules over a period of nanoseconds or longer. nih.gov Researchers analyze these simulations to assess the stability of the complex, often by calculating the root-mean-square deviation (RMSD) of the atoms from their initial positions. researchgate.net A stable RMSD plot over time suggests that the ligand remains securely bound in the active site. researchgate.net MD simulations can also highlight which specific interactions, such as hydrogen bonds, are transient and which are stable, providing a more accurate picture of the binding event than static models alone. nih.gov This dynamic information is critical for understanding the true nature of the interaction and for optimizing lead compounds in drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. excli.de By building mathematical models, QSAR can predict the activity of new compounds and identify the key structural features that influence potency. excli.dejbclinpharm.org

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, researchers first compile a dataset of structurally similar molecules with their experimentally measured biological activities (e.g., IC50 values). nih.gov For each molecule, a set of "molecular descriptors" is calculated. These descriptors are numerical values that represent various physicochemical properties, such as lipophilicity (logP), molar refractivity (MR), and electronic properties. nih.govmdpi.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. jbclinpharm.orgnih.govscispace.com For example, a QSAR study on herbicidal pyridine sulfonyl derivatives yielded a regression equation where activity (-log ED50) was dependent on the partition coefficient (π), molar refractivity (MR), and indicator variables for the presence of specific structural features. nih.gov The predictive power of the resulting model is then rigorously tested through internal and external validation techniques to ensure its robustness and reliability. jbclinpharm.orgscispace.com

| QSAR Modeling Step | Description | Example Technique/Parameter | Reference |

| Data Compilation | Gather structures and biological activity data for a series of related compounds. | IC₅₀, ED₅₀ values | nih.gov |

| Descriptor Calculation | Compute numerical values representing molecular properties. | Lipophilicity (logP), Molar Refractivity (MR), Electronic parameters | nih.govmdpi.com |

| Model Generation | Create a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN) | jbclinpharm.orgnih.gov |

| Model Validation | Test the model's predictive accuracy and robustness. | Cross-validation (q²), External test set prediction (pred_r²) | scispace.com |

Elucidation of Structural Features Influencing Biological Potency

The primary benefit of a validated QSAR model is its ability to reveal which molecular properties are most influential for biological activity. nih.gov The descriptors that feature prominently in the QSAR equation highlight the structural features that are critical for potency. For instance, a positive coefficient for a lipophilicity descriptor like the partition coefficient (π) suggests that increasing the compound's hydrophobicity enhances its activity. nih.gov Conversely, a negative coefficient for a steric descriptor like molar refractivity (MR) might indicate that bulky substituents are detrimental. nih.gov

Structure Activity Relationship Sar Studies for 2 Methylpyridine 4 Sulfonamide Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-methylpyridine-4-sulfonamide analogues can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Substitutions on the Pyridine (B92270) Ring

The pyridine ring is a key scaffold in many biologically active compounds, and its substitution pattern plays a critical role in determining the pharmacological profile of this compound analogues. nih.govrsc.org The introduction of different functional groups on the pyridine ring can modulate the compound's ability to form hydrogen bonds, its metabolic stability, and its aqueous solubility. nih.gov

Systematic SAR studies on pyridine ring substituents have revealed that their nature and position can impart selectivity for different biological targets. nih.gov For instance, the presence of electron-withdrawing groups can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with target enzymes. mdpi.com Conversely, the introduction of bulky groups may either enhance binding through favorable steric interactions or reduce activity due to steric hindrance. mdpi.com

Research on various pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it. nih.gov In the context of 2,4-disubstituted pyridine derivatives, the nature of the substituent at the 4-position significantly influences the lipophilicity (LogP), which is associated with bioavailability and penetration through biological barriers. nih.gov For example, a pyrrolidine-containing derivative is less lipophilic compared to others, and the basic nitrogen in the pyrrolidine (B122466) ring can interact favorably with proton-donating targets. nih.gov

| Substituent at Pyridine Ring | Observed Impact on Biological Activity | Reference |

|---|---|---|

| Methoxy (-OMe) | Can enhance antiproliferative activity. | nih.gov |

| Hydroxyl (-OH) | Can enhance antiproliferative activity. | nih.gov |

| Amino (-NH2) | Can enhance antiproliferative activity. | nih.gov |

| Halogens (e.g., -Cl, -F) | May decrease antiproliferative activity. | nih.gov |

| Pyrrolidine | Decreases lipophilicity, potentially improving interaction with proton-donating targets. | nih.gov |

Modifications to the Sulfonamide Moiety

The sulfonamide moiety (-SO2NH-) is a critical pharmacophore in a vast array of therapeutic agents due to its ability to mimic a transition state and form key hydrogen bonds with biological targets. researchgate.netresearchgate.net Modifications to this group in this compound analogues can profoundly affect their biological activity. The acidity of the sulfonamide proton is a key determinant of binding affinity for many targets, and this can be fine-tuned by altering the substituents on the sulfonamide nitrogen. openaccesspub.orgyoutube.com

Introducing various substituents on the sulfonamide nitrogen can lead to analogues with improved physicochemical properties and optimized affinity for the target. nih.gov For example, the incorporation of heterocyclic rings or alkyl groups can modulate lipophilicity and cell permeability. openaccesspub.orgnih.gov Studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides demonstrated that careful SAR studies on the sulfonamide portion led to the discovery of potent inhibitors. nih.gov The introduction of an amide group within the sulfonamide substituent has been shown to improve metabolic stability while maintaining inhibitory activity in other classes of inhibitors. nih.gov

| Modification to Sulfonamide Moiety | Observed Impact on Biological Activity | Reference |

|---|---|---|

| N-alkylation | Modulates lipophilicity and cell permeability. | openaccesspub.orgnih.gov |

| N-arylation | Can influence binding affinity and selectivity. | researchgate.net |

| Incorporation of heterocyclic rings | Can improve physicochemical properties and target affinity. | nih.gov |

| Introduction of an amide group | May improve metabolic stability. | nih.gov |

Linker Region and Spacer Effects in Analogues

For instance, in a series of 4-substituted pyridine-3-sulfonamides, the presence of a thiomethyl (-S-CH2-) or aminomethyl (-NH-CH2-) linker between the pyridine and a triazole ring allowed the substituent on the triazole to orient towards the entrance of an enzyme's active site pocket. mdpi.com The sulfur atom in the thiomethyl linker was also observed to act as a hydrogen bond acceptor, further stabilizing the interaction with the target. mdpi.com The flexibility of the linker is also a critical factor; a rigid linker may lock the molecule in a favorable conformation, while a flexible linker may allow for induced fit to the binding site.

Stereochemical Influences on Pharmacological Activity

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs. For analogues of this compound that possess stereocenters, the different enantiomers or diastereomers can exhibit significant differences in their biological activity, potency, and toxicity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a drug.

The differential activity of stereoisomers can be attributed to the three-dimensional arrangement of atoms, which determines the complementarity of the drug molecule with its binding site. One enantiomer may bind with high affinity, leading to the desired therapeutic effect, while the other may have lower affinity, no activity, or even produce undesirable side effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are often crucial in drug discovery to identify the eutomer (the more active isomer).

Quantitative Structure-Activity Relationship (QSAR) Insights for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. jocpr.comfiveable.me By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for activity, thereby guiding the rational design of more potent and selective analogues. fiveable.menih.gov

For sulfonamide derivatives, QSAR studies have been instrumental in identifying key physicochemical and structural properties that govern their biological effects. medwinpublishers.comnih.govscispace.com These studies often employ a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build predictive models. aimspress.com For example, a QSAR study on aromatic/heterocyclic sulfonamides revealed that for charged compounds, the polarizability of the molecule was a critical factor for inhibiting a membrane-bound enzyme, suggesting a path towards designing selective inhibitors. nih.gov

The insights gained from QSAR models can help medicinal chemists to:

Prioritize the synthesis of new analogues with a higher probability of being active.

Optimize lead compounds by modifying specific structural features predicted to enhance activity.

Understand the mechanism of action at a molecular level by identifying the key interactions between the drug and its target.

By integrating QSAR with traditional medicinal chemistry approaches, the drug discovery process for this compound analogues can be significantly accelerated.

Preclinical and in Vitro Efficacy Assessments for 2 Methylpyridine 4 Sulfonamide

In Vitro Assays for Target Engagement and Enzyme Inhibition

The biological effects of sulfonamide-based compounds are often initiated by their direct interaction with and inhibition of specific enzymes. The pyridine (B92270) sulfonamide scaffold has been identified as a versatile pharmacophore, capable of targeting a range of enzymes implicated in various diseases. In vitro assays are fundamental in identifying these molecular targets and quantifying the inhibitory potency of new compounds.

While direct target engagement studies for 2-Methylpyridine-4-sulfonamide are not extensively detailed in the available literature, the broader class of pyridine sulfonamides has been evaluated against several key enzymes:

Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors. mdpi.com Studies on 4-substituted pyridine-3-sulfonamides have demonstrated their ability to inhibit various human CA isozymes, including the cancer-associated isoforms hCA IX and hCA XII. mdpi.com The inhibitory mechanism involves the sulfonamide group binding to the zinc ion within the enzyme's active site, disrupting its catalytic function. mdpi.com Different substitution patterns on the pyridine ring allow for modulation of potency and selectivity against different CA isoforms. mdpi.comnih.gov

Protein Kinases: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Certain pyridine-sulfonamide hybrids have been developed as potent inhibitors of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov One such hybrid demonstrated potent inhibition of VEGFR-2 with an IC50 value of 3.6 μM. nih.gov Other related structures have been investigated as potential PI3K/mTOR dual inhibitors. mdpi.com

Nitric Oxide Synthase (NOS): The related compound, 2-amino-4-methylpyridine, has been shown to be a potent and selective inhibitor of the inducible nitric oxide synthase (NOS II) enzyme. nih.govnih.gov It acts as a competitive inhibitor with respect to the substrate arginine, with an IC50 value of 6 nM against mouse NOS II and 40 nM against human recombinant NOS II. nih.govnih.gov

Other Enzymes: The versatility of the pyridine sulfonamide scaffold has led to its investigation against other enzymatic targets, including α-amylase for potential antidiabetic applications and falcipain-2, a cysteine protease from Plasmodium falciparum, for antimalarial therapy. eurjchem.commdpi.com

These studies highlight that the specific enzymatic targets of a pyridine sulfonamide derivative are highly dependent on the substitution pattern around the core structure.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects

Following the identification of potential enzymatic targets, the next step in preclinical assessment is to determine the compound's effect on whole cells. Cell-based assays are used to measure cytotoxicity (the ability to kill cells) and antiproliferative effects (the ability to inhibit cell growth). These assays are typically performed on panels of human cancer cell lines to identify potential anticancer activity and to assess the spectrum of sensitivity.

A closely related isomer, 2-Methylpyridine-1-ium-1-sulfonate (MPS) , has been investigated for its anticancer properties. Studies have shown that MPS exhibits significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net The compound's efficacy is dose-dependent, with the half-maximal inhibitory concentration (IC50), a measure of potency, varying across different cell types.

| Cell Line | Cancer Type | Reported Antiproliferative/Cytotoxic Effects of 2-Methylpyridine-1-ium-1-sulfonate (MPS) |

|---|---|---|

| AGS | Gastric Adenocarcinoma | Dose-dependent inhibition of cell proliferation. nih.gov |

| Caco-2 | Colorectal Adenocarcinoma | Dose-dependent inhibition of cell proliferation. nih.gov |

| MCF-7 | Breast Adenocarcinoma (Estrogen Receptor Positive) | Inhibition of cell growth. researchgate.net |

| MDA-MB-231 | Breast Adenocarcinoma (Triple Negative) | Inhibition of cell growth. researchgate.net |

The broad antiproliferative activity of pyridine derivatives is a subject of extensive research. nih.gov The specific substitutions on the pyridine ring are crucial determinants of potency and the spectrum of activity against different cancer cell lines. mdpi.com

Mechanistic Studies at the Cellular Level (e.g., Mitotic Arrest, Apoptosis Induction)

To understand how a compound exerts its cytotoxic or antiproliferative effects, mechanistic studies are conducted at the cellular level. These investigations aim to elucidate the specific cellular processes that are disrupted by the compound, such as cell division (mitosis) or programmed cell death (apoptosis).

Research on the related compound 2-Methylpyridine-1-ium-1-sulfonate (MPS) has provided significant mechanistic insights. nih.govresearchgate.net These studies reveal that MPS can induce both cell cycle arrest and apoptosis in cancer cells.

Mitotic Arrest and Cell Cycle Perturbation: The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents function by causing cells to arrest at specific phases of the cell cycle, ultimately preventing them from dividing. MPS has been shown to induce cell cycle arrest in a cell-type-specific manner. For instance, in AGS gastric cancer cells, MPS treatment leads to an accumulation of cells in the G1 and G2/M phases of the cell cycle. nih.gov In Caco-2 colon cancer cells, the arrest occurs in the G1 and S phases. nih.gov

This cell cycle arrest is associated with changes in the expression levels of key regulatory proteins.

| Protein | Function | Effect of MPS Treatment |

|---|---|---|

| Cyclin D1 | Promotes G1/S phase transition | Down-regulation nih.gov |

| CDK4 | Cyclin-dependent kinase, partner of Cyclin D1 | Down-regulation nih.gov |

| p21 | Cyclin-dependent kinase inhibitor | Up-regulation nih.govresearchgate.net |

| p27 | Cyclin-dependent kinase inhibitor | Up-regulation nih.govresearchgate.net |

| p53 | Tumor suppressor, key regulator of cell cycle arrest and apoptosis | Up-regulation nih.govresearchgate.net |

Apoptosis Induction: Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. The ability to trigger apoptosis in cancer cells is a desired characteristic of many chemotherapeutic drugs. Morphological observations and DNA fragmentation assays have confirmed that MPS induces apoptosis in both AGS and Caco-2 cells. nih.gov The induction of apoptosis by MPS is mediated by the intrinsic or mitochondrial pathway, which is controlled by the Bcl-2 family of proteins.

Key molecular events in MPS-induced apoptosis include:

Modulation of Bcl-2 Family Proteins: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in balance promotes the release of cytochrome c from the mitochondria, a critical step in initiating apoptosis.

Activation of Caspases: Subsequent activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). researchgate.net Caspases are proteases that dismantle the cell during apoptosis.

The prolonged arrest of cells in mitosis can itself be a trigger for apoptosis, suggesting a potential link between the two mechanisms of action observed for related compounds. nih.gov

Derivatization Strategies and Novel Scaffold Development Based on 2 Methylpyridine 4 Sulfonamide

Synthesis of Substituted N-Alkyl/Aralkyl Sulfonamides

Specific methods for the N-alkylation or N-aralkylation of 2-Methylpyridine-4-sulfonamide are not detailed in the available literature. General synthetic routes for analogous compounds often involve the reaction of a parent sulfonamide with various alkyl or aralkyl halides in the presence of a base, but data for the specified scaffold is not available. nih.govnih.gov

Design and Evaluation of Heterocyclic Analogues

While the design of heterocyclic analogues is a common strategy in medicinal chemistry to explore structure-activity relationships, research explicitly detailing the synthesis and biological evaluation of heterocyclic analogues derived from a this compound core could not be located. nih.govnih.gov Studies on other sulfonamides show this involves incorporating or attaching different heterocyclic rings, such as pyrimidines or thiazoles, to the core structure to modulate biological activity. nih.govnih.gov

Metal Complexes of Sulfonamides for Enhanced Activity

The formation of metal complexes is a known strategy to enhance the biological activity of sulfonamide-containing compounds. researchgate.netresearchgate.net Typically, transition metals like copper(II), zinc(II), and cobalt(II) are coordinated to donor atoms within the sulfonamide ligand, which can include the nitrogen atoms of the sulfonamide group and the pyridine (B92270) ring. nih.govnih.gov This complexation can lead to improved antibacterial, antifungal, or antitumor properties compared to the free ligand. researchgate.netnih.gov However, specific studies on the synthesis and evaluation of metal complexes using this compound as a ligand are not present in the search results.

Future Research Trajectories and Therapeutic Potential of 2 Methylpyridine 4 Sulfonamide

Exploration of Additional Molecular Targets and Biological Pathways

The structural motif of 2-Methylpyridine-4-sulfonamide holds potential for interaction with a variety of biological targets beyond those traditionally associated with sulfonamides. While sulfonamides are classically known as antibacterial agents that inhibit dihydropteroate (B1496061) synthase, more recent research has demonstrated their activity against other targets. nih.govmdpi.com

Future research should focus on screening this compound and its derivatives against a broad panel of molecular targets. Given that pyridine-sulfonamide hybrids have shown potential as VEGFR-2 inhibitors, this is a logical starting point for investigation. nih.gov Kinase inhibitor libraries, which often contain scaffolds similar to this compound, have been successfully screened to identify novel antimicrobial and anticancer agents. nih.gov Therefore, screening against a panel of kinases, particularly those implicated in cancer and inflammatory diseases, could reveal novel activities. nih.gov

Furthermore, the pyridine (B92270) ring is a common feature in drugs targeting the central nervous system. nih.gov Exploring the potential of this compound to modulate CNS targets, such as receptors and enzymes involved in neurodegenerative diseases, could open up new therapeutic possibilities. The general structure of sulfonamides has also been associated with the inhibition of carbonic anhydrases, which are therapeutic targets for conditions like glaucoma and epilepsy. nih.gov

Table 1: Potential Molecular Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | VEGFR-2, PI3K/mTOR, BTK | Cancer, Inflammation |

| Dihydropteroate Synthase | Bacterial and Fungal Variants | Infectious Diseases |

| Carbonic Anhydrases | hCA II, hCA IX, hCA XII | Glaucoma, Epilepsy, Cancer |

| G-Protein Coupled Receptors | Various CNS receptors | Neurological Disorders |

| Endothelin Receptors | ETA/ETB | Cardiovascular Diseases |

Advanced Computational Drug Design and Optimization

Computational modeling and in silico screening are powerful tools to guide the exploration of the therapeutic potential of this compound. nih.govjchemlett.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can predict the binding affinity of the compound and its analogues to various biological targets. nih.govresearchgate.net

Initial computational studies should focus on creating a 3D model of this compound and docking it into the active sites of known sulfonamide targets, such as dihydropteroate synthase and carbonic anhydrases, as well as novel targets like kinases and G-protein coupled receptors. nih.govmdpi.com These studies can provide insights into the binding mode and key interactions, which can then be used to design more potent and selective analogues.

QSAR studies can be employed to establish a correlation between the structural features of a series of this compound derivatives and their biological activity. researchgate.net By systematically modifying the substituents on the pyridine ring and the sulfonamide group, a predictive QSAR model can be developed to guide the synthesis of compounds with improved therapeutic properties. nih.gov

Development of Novel Analogues with Improved Selectivity and Potency

The synthesis of novel analogues of this compound is a critical step in optimizing its therapeutic potential. The modular nature of its synthesis allows for the introduction of a wide variety of functional groups at different positions of the pyridine ring and the sulfonamide nitrogen. researchgate.net

One key area for modification is the N1 position of the sulfonamide group. youtube.com Introducing different heterocyclic rings at this position has been shown to significantly enhance the potency and modulate the selectivity of sulfonamide-based drugs. youtube.com Another strategy is to explore different substitution patterns on the pyridine ring. While the parent compound is 2-methyl substituted, the introduction of other alkyl or aryl groups, or even the incorporation of the pyridine into a fused ring system, could lead to compounds with novel biological activities. nih.govekb.eg

A study on bicyclic 2-pyridone-based inhibitors of Chlamydia trachomatis demonstrated that the incorporation of a methyl sulfonamide substituent improved the pharmacokinetic properties of the parent compound. nih.gov This highlights the potential of the sulfonamide group in this compound to be a key determinant of its drug-like properties. The synthesis of a library of analogues with diverse substituents will be essential for establishing a clear structure-activity relationship (SAR). youtube.com

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To accelerate the discovery of lead compounds based on the this compound scaffold, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. acs.orgnih.govthermofisher.comstanford.eduku.edu Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, which can then be screened against a multitude of biological targets using HTS assays. acs.orgnih.gov

The development of a robust and efficient synthetic route for this compound and its analogues is a prerequisite for building a combinatorial library. The synthesis would likely involve the reaction of a suitable 2-methylpyridine (B31789) sulfonyl chloride with a diverse set of amines or the reaction of 2-methyl-4-aminopyridine (B1174260) with various sulfonyl chlorides. acs.org

Once a diverse library of this compound derivatives is synthesized, it can be subjected to HTS against various targets, including those identified through computational screening. acs.orgnih.gov HTS can rapidly identify "hit" compounds with promising activity, which can then be further optimized through medicinal chemistry efforts to develop lead candidates for preclinical and clinical development. thermofisher.comstanford.edu The availability of focused screening libraries targeting specific protein families, such as kinases or GPCRs, can further streamline this process. thermofisher.com

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Methylpyridine-4-sulfonamide, and what factors influence reaction efficiency?

The synthesis typically involves nucleophilic substitution reactions between pyridine derivatives and sulfonyl chlorides. For example, analogous sulfonamide compounds are synthesized by reacting amines with sulfonyl chlorides under basic conditions (e.g., using triethylamine or pyridine as a base). Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used to enhance reaction rates, with elevated temperatures (80–120°C) improving yields . Key factors include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the pyridine and sulfonamide moieties. Infrared (IR) spectroscopy identifies functional groups like S=O stretching (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), with discrepancies in melting points indicating impurities .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological interactions of this compound?

Computational methods, such as Density Functional Theory (DFT) and molecular docking, model the compound’s interactions with biological targets (e.g., enzymes or receptors). For example, docking into the active site of E. coli dihydropteroate synthase (a common sulfonamide target) can predict binding affinities. Software like AutoDock Vina or Schrödinger Suite is used, with parameters optimized based on experimental data. Validation involves comparing computational results with in vitro assays (e.g., antimicrobial activity) .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of sulfonamide derivatives like this compound?

SAR studies systematically vary substituents on the pyridine or sulfonamide groups and test biological activity. For example:

| Substituent Position | Functional Group | Biological Activity Trend | Reference Compound |

|---|---|---|---|

| Pyridine C-2 | Methyl | Enhanced antimicrobial | This compound |

| Sulfonamide N-linked | Chlorine | Increased lipophilicity | 4-Chloro-analog |

| Adjusting electron-withdrawing/donating groups can modulate target affinity and metabolic stability. |

Q. How should researchers address discrepancies in reported biological activity data for sulfonamide-based compounds?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent) or structural impurities. Standardize protocols by:

- Using identical cell lines or enzyme sources (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests).

- Validating compound purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions).

- Cross-referencing with structurally similar compounds (e.g., pyrimidine-sulfonamide hybrids ).

Methodological and Safety Considerations

Q. What experimental approaches are recommended for optimizing reaction yields in the sulfonylation step during synthesis?

Yield optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, NMP) improve sulfonyl chloride reactivity.

- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions.

- Catalyst use : Catalytic iodine or Lewis acids (e.g., ZnCl₂) can accelerate sulfonamide formation .

Q. What precautionary measures are advised when handling this compound given limited toxicity data?

Follow general sulfonamide safety protocols:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (rinse with water for 15 minutes if exposed) .

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from light and moisture, as sulfonamides are prone to hydrolysis .

Data Gaps and Future Research Directions

- Toxicological profiling : No acute or chronic toxicity data exist; prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo rodent studies .

- Environmental impact : Assess biodegradability and bioaccumulation potential using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.